N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-7-8-17(9-15(14)2)28-21-18(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-5-3-4-6-19(16)23/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXGUEFFGAITFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research studies.
- Molecular Formula : C22H20ClN5O2
- Molecular Weight : 421.9 g/mol
- CAS Number : 895005-23-9
Synthesis and Structure
The compound is synthesized through a multi-step process involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the desired heterocyclic structure, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has been evaluated against various cancer cell lines as part of a broader screening initiative. It demonstrated promising activity against leukemia and solid tumors, with selectivity ratios indicating a preference for certain cancer types .
-
Mechanistic Insights :
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest at the G2/M phase. This is associated with alterations in microtubule dynamics and cell morphology .
- Apoptosis Induction : The compound has been shown to significantly increase early and late apoptosis in treated cells. For instance, in HL60 leukemia cells, apoptosis rates rose markedly following treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other known anticancer agents:
| Compound Name | IC50 (μM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | 0.0034 | Leukemia | PI3Kδ inhibition; apoptosis induction |
| Duvelisib | 0.0025 | Leukemia | PI3Kδ inhibition; apoptosis induction |
| Cladribine | 0.01 | DLBCL | DNA synthesis inhibition |
Case Studies
In a notable study published in 2022, researchers screened libraries of compounds for anticancer activity using multicellular spheroids as models. This compound emerged as a lead candidate due to its potent cytotoxic effects and favorable selectivity profile .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar pyrazolo-pyrimidine structures. For instance, pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant activity against a range of viruses:
- HIV-1 and Herpes Simplex Virus Type 1 (HSV-1) : Research indicates that certain pyrazolo derivatives exhibit robust antiviral effects against these viruses. The structure-activity relationship (SAR) analysis has been pivotal in identifying effective compounds within this class .
- Coxsackievirus and Vesicular Stomatitis Virus : Compounds similar to N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have shown promise in inhibiting these pathogens in vitro, suggesting a broader antiviral spectrum that warrants further investigation .
Case Study: Antiviral Screening
A study conducted by Hashem et al. evaluated novel non-nucleoside compounds for their anti-hepatitis activity. Among the tested compounds, those with pyrazolo structures demonstrated significant efficacy against hepatitis A virus, indicating that modifications to the pyrazolo framework could enhance antiviral potency .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes.
COX-II Inhibition
Research has shown that various substituted pyrazoles exhibit competitive inhibition against COX-II:
- Potency Comparison : A recent study reported that certain pyrazole derivatives had ED50 values comparable to established COX-II inhibitors like Celecoxib. For example, some compounds achieved an ED50 of approximately 35.7 μmol/kg, indicating their potential as effective anti-inflammatory agents .
Table: Comparison of COX-II Inhibitors
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs from the evidence, focusing on substituents, synthetic routes, and physicochemical properties.
Structural Modifications and Substituent Effects
Key Observations :
Key Observations :
- The target’s synthesis likely faces challenges in regioselectivity during N-alkylation, a common issue in pyrazolo[3,4-d]pyrimidine derivatives .
- Example 53’s use of palladium catalysis highlights the need for transition-metal reagents in functionalizing advanced intermediates, unlike the simpler conditions for .
Physicochemical and Spectral Data
Q & A
Q. What are the optimized synthetic routes for preparing N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with chloroacetamide derivatives under reflux conditions. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via condensation of 3,4-dimethylphenylhydrazine with malononitrile derivatives.
- Step 2 : Alkylation with 2-chlorobenzyl chloride in the presence of triethylamine (TEA) as a base .
- Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol or DMSO | Higher solubility of intermediates |
| Temperature | 80–100°C (reflux) | Accelerates cyclization |
| Catalyst | TEA (1.5 equiv) | Neutralizes HCl byproduct |
| Purification | Column chromatography | ≥95% purity achievable |
Q. How can researchers confirm the molecular structure and tautomeric forms of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational methods:
- 1H NMR : Identify proton environments (e.g., NH peaks at δ 11.20–13.30 ppm indicate tautomeric amine/imine forms) .
- X-ray Crystallography : Resolves tautomeric ratios (e.g., 50:50 amine:imine equilibrium observed in related compounds) .
- DFT Calculations : Predict dominant tautomeric forms based on thermodynamic stability .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with pyrazolo[3,4-d]pyrimidine derivatives’ known activities:
- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinases like EGFR or CDK2 .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in kinase inhibition?
- Methodological Answer : Apply structure-activity relationship (SAR) studies focusing on:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the benzyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Backbone Rigidity : Replace the acetamide linker with sulfonamide to restrict conformational flexibility, improving binding specificity .
- Case Study : A derivative with 3,5-dimethylphenyl substitution showed 10-fold higher selectivity for CDK2 over EGFR .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer : Analyze discrepancies through:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability : Compare hepatic microsomal stability (e.g., t1/2 in human liver microsomes) to rule out pharmacokinetic variability .
- Epistructural Factors : Evaluate crystallographic data to confirm active tautomeric forms under assay conditions .
Q. What computational strategies predict metabolic liabilities of this compound?
- Methodological Answer : Use in silico tools to identify metabolic hotspots:
- CYP450 Metabolism : Predict sites of oxidation (e.g., benzene rings) using software like StarDrop or Schrödinger .
- Glucuronidation Susceptibility : Flag acetamide and pyrimidinone groups as targets for Phase II metabolism .
- Mitigation Example : Methylation of the pyrimidinone NH reduced hepatic clearance by 40% in analogs .
Q. How to design experiments to probe tautomer-dependent reactivity?
- Methodological Answer :
- pH-Dependent NMR : Monitor tautomeric shifts in D2O at pH 2–12 .
- Reactivity Profiling : Compare alkylation rates of amine vs. imine forms with iodomethane in DMF .
- Biological Correlation : Test tautomer-enriched forms (via pH adjustment) in kinase assays to link tautomerism to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
